molecular formula C15H14N6O B2371376 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide CAS No. 1351645-60-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

Cat. No.: B2371376
CAS No.: 1351645-60-7
M. Wt: 294.318
InChI Key: BOGGDJXXKVDGAV-UHFFFAOYSA-N
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Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a pyrazolyl group and a carboxamide group[_{{{CITATION{{{_1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354). One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine-3-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the intermediate pyridazine derivative[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl .... Subsequent reaction with pyridin-2-ylamine under reflux conditions leads to the formation of the final product[{{{CITATION{{{_1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different substituents on the pyridazine or pyrazole rings.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimalarial and antileishmanial applications, the compound may inhibit enzymes essential for the survival of the pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivatives involved.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-2-carboxamide

  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

  • N-(Pyridin-2-yl)pyridazine-3-carboxamide

Uniqueness: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits.

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Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a member of the pyrazole and pyridazine family of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrazole moiety, known for its role in anti-inflammatory and analgesic activities.
  • A pyridazine core, which has been associated with various biological activities including anti-cancer and anti-microbial effects.
  • The presence of a carboxamide group that may enhance solubility and bioavailability.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole, including the compound in focus, exhibit notable anti-inflammatory properties. For instance:

  • In experimental models, compounds similar to this one have shown significant inhibition of paw edema in carrageenan-induced inflammation in rats, comparable to standard anti-inflammatory drugs like diclofenac .
  • Specific analogs demonstrated IC50 values ranging from 44.81 to 55.65 μg/mL against COX-2 enzymes, highlighting their potential as selective anti-inflammatory agents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Research has shown that pyrazole derivatives can inhibit c-Met protein kinase, which is implicated in cancer progression. This inhibition has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • The compound's ability to modulate GABA receptors also indicates a potential role in neuroprotection and cancer therapy .

Antimicrobial Activity

Compounds with similar structures have been evaluated for antimicrobial properties:

  • Pyrazole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antibacterial properties .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound likely inhibits key enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer-related signaling (e.g., c-Met).
  • Receptor Modulation : Its interaction with GABA receptors may provide neuroprotective effects and influence tumor microenvironments.
  • Hydrogen Bonding : The structural features allow for effective hydrogen bonding with biological macromolecules, enhancing its pharmacological efficacy.

In Vivo Studies

In a study examining the anti-inflammatory effects of related pyrazole compounds:

  • Rats treated with these compounds showed a marked reduction in paw swelling and body weight loss compared to untreated controls.

Clinical Relevance

The promising results from preclinical studies warrant further investigation into clinical applications. The selectivity for COX-2 over COX-1 suggests lower gastrointestinal toxicity compared to traditional NSAIDs.

Data Summary

Activity TypeIC50 Values (μg/mL)Reference
COX-2 Inhibition44.81 - 55.65
Anti-inflammatoryComparable to Diclofenac
Anticancer Potentialc-Met inhibition noted
Antimicrobial ActivityEffective against various strains

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-9-11(2)21(20-10)14-7-6-12(18-19-14)15(22)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGGDJXXKVDGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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